4-(3-Methoxypropoxy)piperidine

Descripción general

Descripción

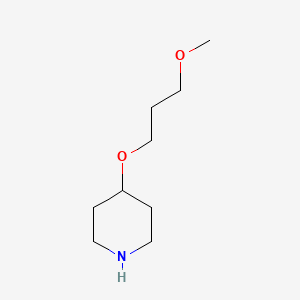

4-(3-Methoxypropoxy)piperidine is a chemical compound with the molecular formula C9H19NO2. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

4-(3-Methoxypropoxy)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives have been found to exhibit various pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .

Pharmacokinetics

Piperine, another piperidine derivative, has been found to alter gastrointestinal disorders and the bioavailability of several drugs .

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . They have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Methoxypropoxy)piperidine involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane. The process typically includes the following steps:

Protection of Primary Amine: The primary amine group of 4-aminopiperidine is selectively protected using benzophenone.

Proton Abstraction: The free secondary amine undergoes proton abstraction.

Reaction with 3-Methoxy-Bromopropane: The free secondary amine reacts with 3-methoxy-bromopropane.

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials and efficient reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxypropoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

4-(3-Methoxypropoxy)piperidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other chemical products

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A basic six-membered ring with one nitrogen atom.

Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

4-(3-Methoxypropoxy)piperidine is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYSLFBEYUSSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)

![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)

![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)

![ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2787920.png)

![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)

![4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2787922.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)